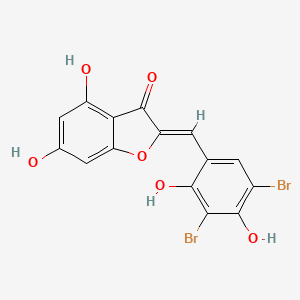

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

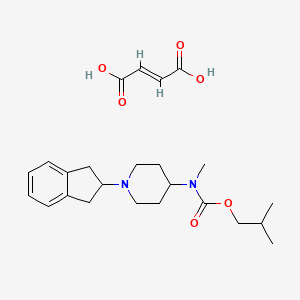

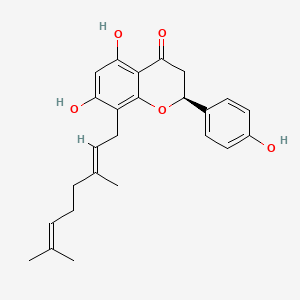

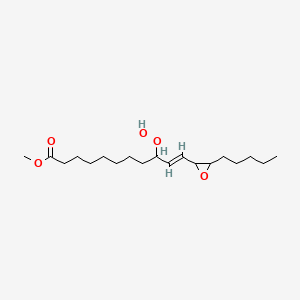

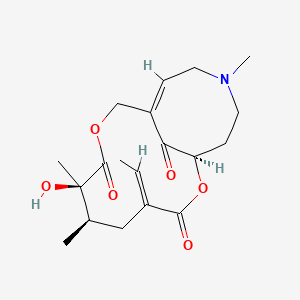

(Z)-3',5'-dibromo-2',4,4',6'-tetrahydroxyaurone is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 2', 4, 4' and 6' and bromo groups at positions 3' and 5' respectively. It is a hydroxyaurone and a dibromobenzene. It derives from an aurone.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Aurones, including variants like 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone, are synthesized through various methods. One such method involves bromination using n-tetrabutylammonium tribromide (TBATB) and subsequent cyclization of brominated products. This process is environmentally benign and yields a variety of aurones (Bose, Mondal, Khan, & Bordoloi, 2001).

- Aurones are prepared from various phenols via phenoxy acetic acids and coumaranones, and they exhibit significant insect antifeedant activity against larvae like Spodoptera litura. The introduction of methoxyl and methyl groups to the benzene ring increases this activity (Morimoto, Fukumoto, Nozoe, Hagiwara, & Komai, 2007).

Biological and Pharmacological Applications

- A series of aurones, including variants similar to 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone, display good trypanocidal activity against Trypanosoma cruzi. The structures of these compounds were confirmed through elemental analysis and spectroscopic studies (Ameta, Rathore, Kumar, Malaga, Verastegui, Gilman, & Verma, 2012).

- Aurones are recognized for their radical scavenging potential. A study using density functional theory (DFT) showed that aurones are more efficient hydrogen atom and electron donors than luteolin, suggesting their potency as antioxidants in food or pharmaceutical applications (Nenadis & Sigalas, 2011).

- Some aurones inhibit tubulin polymerization at the colchicine-binding site and demonstrate potential in repressing tumor xenografts and myc-induced T-ALL in zebrafish, indicating their applicability in cancer therapy (Xie et al., 2019).

Photophysical Properties and Applications

- Aurones exhibit unique photochemical and photophysical properties, making them valuable in various applications like fluorescent labels and probes in biology and medicine. The synthesis of new derivatives based on 6-hydroxyaurone and the study of their photochemical properties have been focused on understanding and utilizing these properties (Kharchenko, Smokal, & Krupka, 2020).

Propriétés

Numéro CAS |

126985-05-5 |

|---|---|

Formule moléculaire |

C15H8Br2O6 |

Poids moléculaire |

444.03 g/mol |

Nom IUPAC |

(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2- |

Clé InChI |

BRPKBUNFOZFULQ-SGAXSIHGSA-N |

SMILES isomérique |

C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O |

SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |

SMILES canonique |

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |

Synonymes |

3',5'-dibromo-2',4,4',6-tetrahydroxyaurone 3,5-DBTHA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

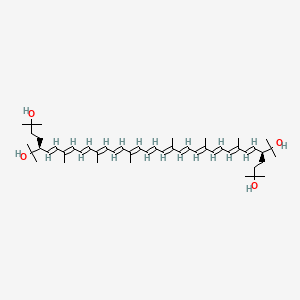

![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)

![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)